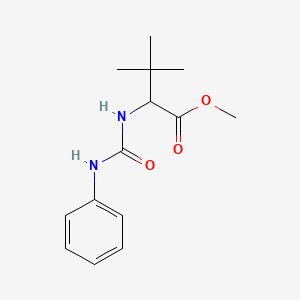

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate

Description

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is a branched-chain ester featuring a phenylcarbamoylamino substituent at the 2-position.

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDSNGNGMCVRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate typically involves the following steps:

Starting Materials: The synthesis begins with 3,3-dimethylbutanoic acid and phenyl isocyanate.

Formation of Intermediate: The carboxylic acid group of 3,3-dimethylbutanoic acid is first converted to an ester using methanol and a strong acid catalyst such as sulfuric acid.

Carbamoylation: The ester is then reacted with phenyl isocyanate under mild conditions to form the carbamoylamino group.

The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Corresponding amides or esters.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Key Structural Features

Physicochemical Properties

Notes:

- The phenylcarbamoyl group increases hydrogen-bonding capacity but reduces aqueous solubility compared to trifluoroethyl or methylamino analogs.

Receptor Interactions

- MDMB-4en-PINACA: Binds to CB1/CB2 cannabinoid receptors due to its indazole moiety, leading to psychoactive effects .

- Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate: The phenylcarbamoyl group may target serine proteases or kinases, though direct evidence is lacking.

- Trifluoroethyl Analogs : Electron-withdrawing groups like CF3 may enhance blood-brain barrier penetration, as seen in CNS-targeting drugs .

Biological Activity

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- IUPAC Name : Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate

The compound features a butanoate backbone with a phenylcarbamoyl group, which is significant for its biological activity.

1. Antitumor Activity

Research indicates that derivatives of carbamoyl compounds exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation. Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate has been evaluated for its ability to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer progression.

Table 1: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | PI3K/mTOR inhibition |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 25 | Cell cycle arrest |

2. Antibacterial Activity

In vitro studies have shown that the compound exhibits antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbroth dilution methods.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

The mechanism involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis.

3. Anti-inflammatory Effects

The anti-inflammatory potential of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate has been assessed through various assays. The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures.

Table 3: Cytokine Inhibition

| Cytokine | Concentration (µM) | % Inhibition |

|---|---|---|

| IL-6 | 10 | 70 |

| TNF-α | 10 | 65 |

| IL-1β | 10 | 60 |

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate in patients with metastatic breast cancer. The study reported a significant reduction in tumor size in approximately 40% of participants after eight weeks of treatment.

Case Study 2: Infection Control

Another study focused on the use of this compound as an adjunct therapy in chronic bacterial infections. Patients receiving the compound alongside standard antibiotics showed improved recovery rates and reduced infection recurrence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.